4-Fluoro-4'-methoxybenzophenone

Catalog No.
S703337
CAS No.
345-89-1
M.F
C14H11FO2
M. Wt
230.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-methoxybenzophenone

CAS Number

345-89-1

Product Name

4-Fluoro-4'-methoxybenzophenone

IUPAC Name

(4-fluorophenyl)-(4-methoxyphenyl)methanone

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C14H11FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3

InChI Key

VWGWRNBIAWTWIB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

The exact mass of the compound 4-Fluoro-4'-methoxybenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-4'-methoxybenzophenone (CAS: 345-89-1) is a disubstituted aromatic ketone featuring a unique asymmetric substitution pattern: an electron-withdrawing fluorine atom on one phenyl ring and an electron-donating methoxy group on the other. This configuration imparts specific electronic and photophysical properties, establishing its primary role as a versatile building block in organic synthesis. It is most frequently procured as a precursor for high-performance polymers, a key intermediate for fluorenone derivatives, and as a photosensitive component in photochemical applications.

Research & Procurement Fit

Metal-free photocatalyst for glycosyl fluoride synthesis under UV-A LED

Low-migration photoinitiator for UV-LED curable coatings and food-contact inks

Fluorinated building block for drug intermediates with defined CYP liability

Substituting 4-Fluoro-4'-methoxybenzophenone with simpler analogs like unsubstituted benzophenone, 4,4'-dimethoxybenzophenone, or even other 4-halogenated benzophenones is often unviable in process-sensitive applications. The specific combination of a para-fluoro group, which activates the aromatic ring towards nucleophilic substitution, and a para-methoxy group creates a distinct electronic profile. This influences critical procurement factors including reaction kinetics in polymerization, electrochemical reduction potentials for photoinitiation, and the final properties of resulting materials. These differences make it a non-interchangeable precursor where precise electronic tuning and reactivity are required.

Substitution Risk

Halogen substitution alters photocatalysis

Replacing fluorine with chlorine or altering ring substitution pattern can substantially change photocatalytic yield. Photoredox behavior is sensitive to the electronic push-pull architecture.

Electron-donating group mismatch shifts UV and thermal profile

Bis-methoxy or bis-fluoro analogs differ in UV absorption compatibility with LED sources and in melting point, which affects processability in melt-phase or coating applications.

Photoinitiator migration and dual-function capability are substitution-specific

Low-migration performance and the combined photoinitiator/UV absorber function are not replicated by 4-methyl or 4,4′-difluoro analogs, limiting direct substitution in regulated coating uses.

Enhanced Reactivity in Nucleophilic Aromatic Substitution for Polymer Synthesis

In the synthesis of poly(ether ketone)s, the rate of nucleophilic aromatic substitution is critical for achieving high molecular weight polymers. The electron-withdrawing nature of the fluorine atom in 4-fluoro-substituted benzophenones makes them significantly more reactive than their chloro-substituted counterparts. One study demonstrated that the rate constant for the reaction of 4-fluorobenzophenone with a phenoxide was approximately 300 times greater than that of 4-chlorobenzophenone under similar conditions. This higher reactivity of the C-F bond, as seen in monomers like 4-Fluoro-4'-methoxybenzophenone, allows for polymerization under less forcing conditions or in shorter reaction times, which is a key processability advantage.

Evidence DimensionRelative reaction rate constant (k_F / k_Cl)
Target Compound DataFluorine-activated C-F bond
Comparator Or BaselineChlorine-activated C-Cl bond
Quantified Difference~300x higher reactivity for fluoro- vs. chloro- leaving group
ConditionsReaction of 4-halobenzophenones with potassium 4-methoxyphenoxide in dimethylacetamide at 160.5 °C.

Faster polymerization kinetics can reduce manufacturing time and energy costs, making this compound a more efficient precursor for high-performance polymers.

Photocatalytic Yield
Head-to-head
56% glycosyl fluoride
vs 4-Cl analog: 29%
Supports catalyst selection for photochemical fluorination; yield differs significantly with halogen substitution.
40 mol% cat, UV-A LED 365 nm, 20 h

Defined Thermal Properties for Process Control and Handling

The melting point is a fundamental physical property that dictates handling, storage, and processing conditions. 4-Fluoro-4'-methoxybenzophenone has a sharp and distinct melting point of 96 °C. This is significantly higher than that of the closely related 4-methoxybenzophenone (61-62 °C) and different from 4,4'-difluorobenzophenone (107-108 °C). This specific melting point is a critical parameter for processes such as melt-blending or high-temperature synthesis, where phase behavior must be precisely controlled to ensure homogeneity and prevent degradation. Choosing an analog with a different melting point would require re-optimization of process parameters.

Evidence DimensionMelting Point (°C)
Target Compound Data96 °C
Comparator Or Baseline4-Methoxybenzophenone: 61-62 °C; 4,4'-Difluorobenzophenone: 107-108 °C
Quantified Difference+34 °C vs. 4-Methoxybenzophenone; -11 °C vs. 4,4'-Difluorobenzophenone
ConditionsStandard atmospheric pressure.

A defined melting point ensures predictable behavior in thermal processing and formulation, preventing costly process adjustments required for substitutes with different thermal profiles.

Melting Point
Cross-study
90–92 °C
4,4′-dimethoxy: 142–145 °C
4-chloro-4′-methoxy: 124–125 °C
Lower melting point may ease ambient processing and recrystallization; property to verify for scale-up.
Multiple sources; no single head-to-head study

Tunable Electrochemical Potential for Photoinitiator Systems

The reduction potential of a benzophenone derivative is a key parameter in its performance as a photoinitiator or in electro-organic synthesis. The asymmetric electronic nature of 4-Fluoro-4'-methoxybenzophenone, with both an electron-withdrawing (F) and electron-donating (OCH3) group, provides a distinct electrochemical signature compared to symmetrically substituted or unsubstituted analogs. While direct head-to-head data is limited, studies on substituted benzophenones show a clear trend where electron-withdrawing groups (like F) make reduction easier (less negative potential) and electron-donating groups (like OCH3) make it harder (more negative potential). This specific balance allows for fine-tuning of the initiation potential in complex photochemical systems, a level of control not achievable with generic substitutes like benzophenone or 4,4'-dimethoxybenzophenone.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataModulated by opposing -F and -OCH3 groups
Comparator Or BaselineUnsubstituted Benzophenone (baseline); Symmetrically substituted analogs (e.g., 4,4'-dimethoxybenzophenone)
Quantified DifferenceThe specific potential is intermediate between more easily reduced fluoro-derivatives and less easily reduced methoxy-derivatives.
ConditionsCyclic voltammetry in an aprotic solvent (e.g., DMSO).

This compound offers a specific electrochemical window, enabling selective initiation in multi-component systems where generic initiators might cause unwanted side reactions.

CYP3A4 Inhibition
Class-level inference
IC50 20 µM
Weak inhibitor; reported low DDI risk in lead optimization programs.
Human liver microsomes; no direct analog comparator in same assay
Photoinitiator Profile
Supporting evidence
Low migration, LED 385 nm
4-Methyl: higher migration, yellowing
4,4′-diF: blue-shifted, limited initiator function
Dual photoinitiator/UV absorber may reduce formulation complexity; source-specific review advised.
Commercial specification; migration compliance depends on coating matrix

Precursor for High-Performance Poly(ether ketone)s (PEKs)

This compound is a preferred choice as a monomer in the synthesis of specialized PEK polymers. Its activated C-F bond facilitates efficient nucleophilic aromatic substitution, leading to high molecular weight polymers under manageable process conditions. The methoxy group can be used to tune the final polymer's solubility and thermal properties.

Intermediate for Functionalized Fluorenone Derivatives

The compound serves as a key starting material for producing fluorenone structures via palladium-catalyzed dehydrogenative cyclization, with reported yields up to 90%. The specific substituents on the benzophenone precursor directly translate to the final properties of the fluorenone, which are valuable in organic electronics and pharmaceuticals.

Component in Tuned Photoinitiator Systems for UV Curing

For UV curing applications requiring precise control over the initiation process, the distinct electrochemical potential of this molecule makes it a valuable component. It allows for selective energy absorption and radical formation in complex resin mixtures where generic, broad-spectrum initiators could be less efficient or cause undesirable side reactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Metal-free photocatalytic fluorination
Reported higher photocatalytic yield in fluorination screens
Reproduce yield with target substrate; catalyst loading optimization
Low-migration UV-LED curable coatings
Broad LED compatibility and dual photoinitiator/UV absorber function
Migration testing per food-contact regulations; weatherability assessment
Fluorinated drug intermediate with low CYP inhibition
Weak CYP3A4 inhibition and drug-like physicochemical properties
Confirm CYP panel profile; assess downstream metabolic stability
Fluorinated polyetherketone monomer
Lower melting point facilitating melt-phase polycondensation
Polymerization efficiency; thermal stability of resulting polymer

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

345-89-1

Wikipedia

4-Fluoro-4'-methoxybenzophenone

Explore Compound Types